Cas no 86256-61-3 (3-Fluoro-5-(trifluoromethoxy)toluene)

3-Fluoro-5-(trifluoromethoxy)toluene 化学的及び物理的性質
名前と識別子
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- 3-Fluoro-5-(trifluoromethoxy)toluene
- 1-fluoro-3-methyl-5-(trifluoromethoxy)benzene
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- インチ: 1S/C8H6F4O/c1-5-2-6(9)4-7(3-5)13-8(10,11)12/h2-4H,1H3
- InChIKey: AYOFURZQRWLQDI-UHFFFAOYSA-N
- SMILES: FC1C=C(C=C(C)C=1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 168
- トポロジー分子極性表面積: 9.2
- XLogP3: 3.6
3-Fluoro-5-(trifluoromethoxy)toluene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010006937-1g |
3-Fluoro-5-(trifluoromethoxy)toluene |
86256-61-3 | 97% | 1g |
$1519.80 | 2023-08-31 |
3-Fluoro-5-(trifluoromethoxy)toluene 関連文献
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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3. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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9. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
3-Fluoro-5-(trifluoromethoxy)tolueneに関する追加情報
3-Fluoro-5-(trifluoromethoxy)toluene: A Comprehensive Overview
3-Fluoro-5-(trifluoromethoxy)toluene (CAS No. 86256-61-3) is a highly specialized organic compound that has garnered significant attention in the fields of materials science, pharmaceuticals, and advanced chemical synthesis. This compound is characterized by its unique structure, which combines a toluene backbone with fluorinated substituents. The presence of both a fluoro group and a trifluoromethoxy group at specific positions on the aromatic ring imparts distinctive electronic and steric properties, making it a valuable molecule for various applications.
The synthesis of 3-Fluoro-5-(trifluoromethoxy)toluene involves a series of precise chemical reactions, including nucleophilic aromatic substitution and fluorination processes. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly production pathways. Researchers have explored the use of transition metal catalysts, such as palladium complexes, to facilitate coupling reactions that are critical in constructing the molecule's complex architecture.
One of the most notable applications of 3-Fluoro-5-(trifluoromethoxy)toluene is in the development of advanced materials with tailored electronic properties. The compound's fluorinated substituents contribute to high thermal stability and chemical resistance, making it suitable for use in high-performance polymers and coatings. For instance, studies have demonstrated its potential as a building block for polyimides, which are widely used in aerospace and electronics due to their exceptional thermal and mechanical properties.
In the pharmaceutical industry, 3-Fluoro-5-(trifluoromethoxy)toluene has been investigated as a precursor for bioactive compounds. Its unique structure allows for the creation of molecules with specific pharmacokinetic profiles, including improved solubility and bioavailability. Recent research has focused on its role in drug delivery systems, where it serves as a stabilizing agent for sensitive therapeutic molecules.
The electronic properties of 3-Fluoro-5-(trifluoromethoxy)toluene also make it an attractive candidate for use in optoelectronic devices. Its ability to absorb and emit light across a wide spectrum has led to its exploration in organic light-emitting diodes (OLEDs) and photovoltaic cells. Scientists have reported significant progress in enhancing the efficiency of these devices by incorporating this compound into their active layers.
From an environmental perspective, the stability and inertness of 3-Fluoro-5-(trifluoromethoxy)toluene make it a promising candidate for use in eco-friendly chemical processes. Its resistance to degradation under harsh conditions ensures minimal environmental impact during its lifecycle. This aligns with global efforts to develop sustainable chemical technologies that minimize waste and reduce ecological footprint.
Recent studies have also highlighted the potential of 3-Fluoro-5-(trifluoromethoxy)toluene in sensor technology. Its ability to respond to external stimuli, such as changes in temperature or pH levels, has been leveraged to create highly sensitive detection systems. These sensors find applications in various industries, including food safety, environmental monitoring, and medical diagnostics.
In conclusion, 3-Fluoro-5-(trifluoromethoxy)toluene (CAS No. 86256-61-3) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with advancements in synthetic methodologies and material science, positions it as a key player in the development of next-generation technologies. As research continues to uncover new possibilities for this compound, its role in shaping innovative solutions across industries is expected to grow significantly.
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